molecular formula C17H9F6N3OS B2880013 N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide CAS No. 338396-90-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2880013
CAS No.: 338396-90-0
M. Wt: 417.33
InChI Key: WUDPHORBDKWPIA-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research purposes. The 1,3-thiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . Compounds featuring the N-[3,5-bis(trifluoromethyl)phenyl] group have been identified as potent inhibitors of key biological pathways. Specifically, a closely related 1,2,5-thiadiazole-3-carboxamide analog has been reported as a novel nanomolar-level inhibitor of the canonical NF-κB cascade, a validated signaling pathway in oncology and inflammation research . Although the specific mechanism of action for this exact compound may require further characterization, its structure suggests high potential for interacting with similar protein targets. Researchers can leverage this molecule as a key intermediate or active compound in developing novel therapeutic agents for various conditions, including oncological, inflammatory, and infectious diseases. The presence of the pyridin-4-yl group and the bis(trifluoromethyl)phenyl moiety is often associated with enhanced binding affinity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6N3OS/c18-16(19,20)10-5-11(17(21,22)23)7-12(6-10)25-14(27)13-8-28-15(26-13)9-1-3-24-4-2-9/h1-8H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDPHORBDKWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and phenyl rings via coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs, particularly those containing trifluoromethylphenyl and pyridinyl groups, exhibit activity against parasitic and microbial targets. Key comparisons include:

Core Heterocycle Variations

  • Thiazole vs. Piperazine: The target compound’s thiazole core contrasts with piperazine-containing analogs like N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) .

Substituent Effects

  • Trifluoromethylphenyl Groups: Both the target compound and 18e feature 3,5-bis(trifluoromethyl)phenyl substituents, which improve membrane permeability and resistance to oxidative metabolism. In 18e, this group enhances selectivity for Leishmania donovani CYP51 over mammalian cells (EC₅₀ = low μM range) .
  • Pyridinyl Moieties : The pyridin-4-yl group in the target compound is analogous to the pyridin-4-yl-ethyl chain in 18e . This motif likely facilitates π-π stacking or hydrogen bonding with enzyme active sites.

Physicochemical Properties

  • Metabolic Stability: Trifluoromethyl groups are known to block metabolic oxidation, a feature shared across these analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Heterocycle Substituents Biological Target EC₅₀ (μM) Selectivity Index
N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide Thiazole 3,5-bis(CF₃)phenyl, pyridin-4-yl Not reported N/A N/A
18e Piperazine 3,5-bis(CF₃)phenyl, pyridin-4-yl-ethyl L. donovani CYP51 1.2–2.5 2–3
18i Piperazine 3,5-di-tert-butylphenyl, pyridin-4-yl-ethyl L. donovani CYP51 1.2–2.5 2–3

Notes on Structural and Functional Insights

  • Thiazole vs. Piperazine : The rigidity of the thiazole may enhance binding to flat enzymatic pockets, whereas piperazine’s flexibility could improve accommodation in deeper active sites.
  • Trifluoromethyl vs. tert-Butyl : While 18i uses bulky tert-butyl groups for steric hindrance, the target compound’s trifluoromethyl groups prioritize electronic effects, which may influence target engagement .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H10F6N2OS
  • Molecular Weight : 396.37 g/mol
  • CAS Number : 825643-73-0

The compound features a thiazole ring fused with a pyridine moiety and is characterized by the presence of trifluoromethyl groups, which are known to enhance biological activity due to their electron-withdrawing properties.

Anticancer Activity

Research has indicated that thiazole derivatives possess significant anticancer properties. For instance, a study highlighted that compounds with similar thiazole structures exhibited potent inhibition of cancer cell lines, such as Jurkat and A-431 cells. The IC50 values for these compounds were comparable to established drugs like doxorubicin, indicating strong cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1Jurkat<10Bcl-2 inhibition
Compound 2A-431<15Apoptosis induction
This compoundVariousTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain thiazole compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . This suggests that this compound may also have potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole compounds reveals that modifications to the thiazole ring and substituents significantly impact biological activity. For instance:

  • Trifluoromethyl Groups : Enhance lipophilicity and improve binding affinity to biological targets.
  • Pyridine Moiety : Contributes to the compound's ability to interact with various enzymes involved in cancer pathways.

The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing the cytotoxicity of these compounds against cancer cells .

Case Study 1: Inhibition of NF-κB Pathway

A notable study investigated the role of N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole derivatives as inhibitors of the NF-κB signaling pathway. Although some derivatives showed promise as nM inhibitors in vitro, they were found inactive in human IKKβ enzyme assays. This indicates a need for further optimization to enhance efficacy against this critical oncological target .

Case Study 2: Synthesis and Evaluation

In another investigation, a series of thiazole compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring could lead to enhanced activity profiles. The most active compounds were those that maintained a balance between hydrophobicity and polar interactions .

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